cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Description
cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735270-25-4) is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and a 3,4-dimethyl-substituted benzoyl group in the cis configuration. Its molecular formula is C₁₆H₂₀O₃, with a molar mass of 260.33 g/mol . The cis spatial arrangement of the benzoyl group relative to the carboxylic acid is critical, influencing steric interactions, solubility, and biological activity. This compound is investigated for applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent, and serves as a synthetic intermediate in organic chemistry .
Properties
IUPAC Name |
4-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-3-4-14(9-11(10)2)15(17)12-5-7-13(8-6-12)16(18)19/h3-4,9,12-13H,5-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFJLVSAFRDMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216373 | |
| Record name | cis-4-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735270-25-4 | |
| Record name | cis-4-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation of a cyclohexane derivative using 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by oxidation of a suitable precursor, such as a methyl group on the cyclohexane ring, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzoyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Esters, amides.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a key building block for the preparation of more complex molecules. Its unique stereochemistry allows for selective reactions that can lead to the development of novel compounds with specific properties .
Biology
The compound has been investigated for its biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains, suggesting potential applications in infection treatment .
Medicinal Applications
Research has focused on the pharmacological properties of this compound. Notable findings include:
- Mechanism of Action : The compound may interact with specific enzymes or receptors, altering their activity to produce therapeutic effects. The molecular targets involved vary based on the biological context.
- Potential Therapeutic Uses : Investigations into its analgesic properties are ongoing, with hopes of developing new pain management therapies.
Industrial Applications
In industry, this compound's unique chemical properties make it suitable for:
- Material Science : It can be used in the synthesis of polymers and other materials where specific mechanical or thermal properties are desired.
- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical chemistry .
Case Studies
- Anti-inflammatory Research : A study demonstrated that this compound reduced inflammation markers in cellular models by inhibiting specific cytokine pathways. This suggests potential for developing treatments for conditions like arthritis.
- Antimicrobial Efficacy : In laboratory settings, the compound showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. These findings support its potential use in formulating new antimicrobial agents .
Mechanism of Action
The mechanism of action of cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Benzoyl Ring
a. cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid
- Structural Difference : Methyl groups at the 3,5-positions instead of 3,4-positions on the benzoyl ring.
- However, it may enhance thermal stability due to reduced ring strain .
- Synthesis : Both isomers use Friedel-Crafts acylation, but chiral catalysts are required to retain the cis configuration .
b. cis-4-(4-Nitrobenzoyl)cyclohexane-1-carboxylic Acid
- Structural Difference : A nitro group replaces the methyl substituents at the para position.
- Impact : The electron-withdrawing nitro group increases the carboxylic acid's acidity (lower pKa) and alters solubility. This derivative shows stronger enzyme inhibition but reduced bioavailability due to higher polarity .
c. cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic Acid
- Structural Difference : A bromine atom at the para position.
- Impact : Bromine’s electronegativity and bulkiness enhance halogen bonding with biological targets, improving receptor affinity. However, it may introduce toxicity concerns .
Substitution on the Cyclohexane Ring
a. trans-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid
- Structural Difference : Trans configuration of the benzoyl group.
- Impact : The trans isomer exhibits lower solubility in polar solvents (e.g., water) due to reduced dipole moment. Biological assays indicate weaker anti-inflammatory activity compared to the cis isomer, likely due to poor target fitting .
b. cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid
- Structural Difference : Benzoyl group at the 2-position instead of 4.
- Impact : The altered spatial arrangement disrupts planar interactions with enzymes, reducing potency. For example, antimicrobial activity drops by ~40% compared to the 4-substituted analog .
Functional Group Modifications
a. cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxamide
- Structural Difference : Carboxylic acid replaced with a carboxamide.
- Impact : The amide group enhances metabolic stability (resistance to esterases) and oral bioavailability. However, it diminishes acidity, reducing ionizable character critical for salt formation .
b. cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic Acid
- Structural Difference : A ketone-linked ethyl group with a 3-nitrophenyl substituent.
- This derivative shows superior analgesic activity but higher cytotoxicity .
Data Tables
Key Findings and Uniqueness
The cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid distinguishes itself through:
Stereochemical Advantage : The cis configuration optimizes interactions with hydrophobic enzyme pockets, enhancing anti-inflammatory efficacy over trans isomers .
Balanced Lipophilicity : The 3,4-dimethylbenzoyl group provides optimal logP (~3.2), ensuring membrane permeability without excessive hydrophobicity .
Synthetic Flexibility : The compound serves as a versatile intermediate for derivatives like carboxamides and ketone-linked analogs, enabling tailored pharmacokinetic profiles .
Comparatively, electron-withdrawing substituents (e.g., nitro, bromo) improve target binding but compromise solubility, while trans isomers or alternative ring positions reduce bioactivity .
Biological Activity
Cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclohexane ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₀O₃
- Molecular Weight : 260.33 g/mol
- Structural Features : Contains a cyclohexane ring with a dimethylbenzoyl moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound is largely determined by its interaction with various biological targets. Preliminary studies suggest that it may modulate the activity of enzymes and receptors through the following mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, altering their catalytic activity.
- Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling pathways.
- Molecular Binding : Investigations into its binding affinity with biomolecules are crucial for understanding its therapeutic potential.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. These findings suggest potential applications in treating inflammatory diseases.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary data indicate effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| trans-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Different stereochemistry | May exhibit altered reactivity and biological properties |
| 1-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Similar functional groups | Varying spatial arrangement affecting binding affinity |
| 2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane ring | Potential differences in physical and chemical properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy Assessment : Research conducted by Smith et al. (2023) evaluated the antimicrobial effects against Staphylococcus aureus and found that the compound inhibited bacterial growth effectively at low concentrations .
- Mechanistic Insights : A recent investigation into the binding interactions revealed that this compound binds selectively to cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .
Q & A
Basic: What are the key considerations for synthesizing cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid with high stereochemical purity?
Methodological Answer:
The synthesis should prioritize regioselective acylation and stereochemical control. A common approach involves coupling 3,4-dimethylbenzoyl chloride with a cis-configured cyclohexane-1-carboxylic acid precursor. Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group, ensuring minimal racemization . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and verification by chiral HPLC (e.g., Chiralpak IA column) are critical to confirm stereochemical purity .
Basic: How can the structural integrity of the cis-configuration be validated experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for confirming the cis-configuration of the cyclohexane ring. For less crystalline samples, nuclear Overhauser effect (NOE) NMR spectroscopy can detect spatial proximity between the 3,4-dimethylbenzoyl group and the carboxylic acid proton. Key NMR signals include:
- ¹H NMR : Downfield shifts for the cyclohexane protons adjacent to the benzoyl group (δ 2.5–3.0 ppm).
- ¹³C NMR : Distinct carbonyl signals for the benzoyl (δ ~195 ppm) and carboxylic acid (δ ~175 ppm) groups .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or stereochemical impurities. To address this:
- Standardize Assays : Use in vitro enzymatic assays (e.g., COX-2 inhibition) with controlled pH (7.4) and temperature (37°C) .
- Re-evaluate Stereochemistry : Re-purify batches showing anomalous activity and re-test using chiral analytical methods .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking simulations) to identify structure-activity relationship (SAR) outliers .
Advanced: How does the compound’s stereochemistry influence its intermolecular interactions in solid-state crystallography?
Methodological Answer:
The cis-configuration promotes specific hydrogen-bonding networks. For example:
- The carboxylic acid group forms dimeric interactions (O–H···O, ~2.7 Å) with adjacent molecules.
- The 3,4-dimethylbenzoyl group engages in π-π stacking (3.5–4.0 Å) and van der Waals contacts, stabilizing the crystal lattice .
These interactions are detectable via single-crystal XRD and Hirshfeld surface analysis, which quantify interaction types and distances .
Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for dimethylbenzoyl-related byproducts (e.g., m/z 280–300) .
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis of the benzoyl group .
- ICP-OES : Detect heavy metal contaminants (e.g., Pd from coupling reactions) at ppm levels .
Advanced: How can computational modeling predict the compound’s solubility and partition coefficient (LogP)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/octanol systems using software like GROMACS. Parameters include:
- Partial atomic charges (via DFT calculations at B3LYP/6-31G* level).
- Solvent-accessible surface area (SASA) to estimate hydrophobicity .
- QSPR Models : Relate molecular descriptors (e.g., topological polar surface area, hydrogen bond donors) to experimental LogP values. For this compound, predicted LogP ≈ 2.8 aligns with its moderate lipophilicity .
Basic: What safety protocols are essential when handling this compound in biological assays?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct weighing and dilution in a fume hood due to potential respiratory irritancy (Risk Phrase R36/37/38) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
Advanced: What metabolic pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
Structural analogs (e.g., 4-hydroxycyclohexanecarboxylic acid) undergo hepatic Phase I oxidation (via CYP450 enzymes) and Phase II glucuronidation. Key predictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
